molecular formula C8H12N2O B2401768 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone CAS No. 1377837-92-7

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone

Cat. No.: B2401768
CAS No.: 1377837-92-7
M. Wt: 152.197
InChI Key: AHFYCVRCQZFVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone is a chemical compound with the molecular formula C8H12N2O. It is characterized by the presence of an imidazole ring substituted with three methyl groups and an ethanone group.

Preparation Methods

The synthesis of 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(1,2,5-trimethylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-8(6(2)11)9-7(3)10(5)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFYCVRCQZFVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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